![molecular formula C24H19N5O2S B2533103 4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1251562-86-3](/img/structure/B2533103.png)

4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

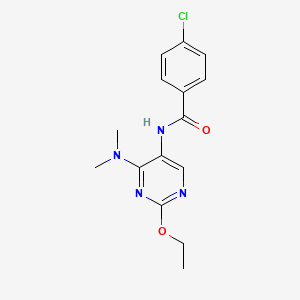

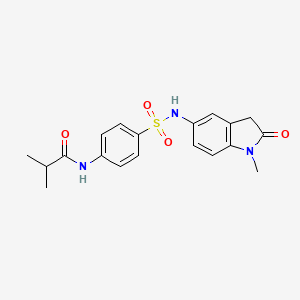

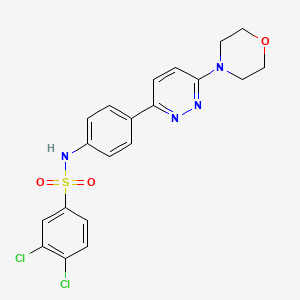

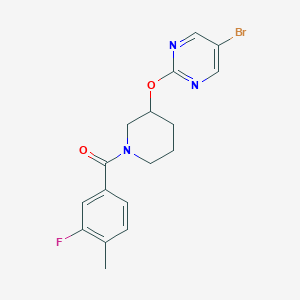

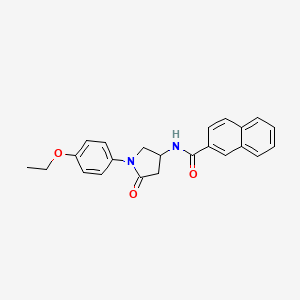

The synthesis of compounds related to 4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine involves multiple steps, starting from basic heterocyclic structures and building complexity through various chemical reactions. For instance, the synthesis of a structurally novel series of selective serotonin-3 receptor antagonists, which includes a compound with a methoxyphenyl-thiazole moiety, was described using tritiated derivatives and showed effective penetration of the blood-brain barrier in rats . Another study focused on the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles, which are structurally related to the target compound, by starting with diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one, followed by a series of modifications involving hydrazine hydrate and carboxylic acids . These processes highlight the strategic role of heterocycles in medicinal chemistry and the importance of stepwise formation and modification of molecules to achieve desired properties.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been determined using various spectroscopic techniques. For example, the crystal structure of a thiazol-2-amine derivative was determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific geometric parameters and intermolecular hydrogen bonds contributing to the stability of the structure . Similarly, the structure of a monoazo dye with a methoxyphenyl moiety was characterized by X-ray diffraction, IR, 1H NMR, and elemental analysis, showing trans-geometry about the azo linkage and specific torsion angles . These studies demonstrate the importance of detailed structural analysis in understanding the properties and potential interactions of such compounds.

Chemical Reactions Analysis

The chemical reactivity of thiazole and triazole derivatives is significant for their pharmacological potential. For instance, the formation of formazans from a Mannich base of a thiadiazole derivative involved refluxing with formaldehyde and ammonium chloride, followed by esterification and hydrazinolysis, leading to the synthesis of antimicrobial agents . The ability to undergo such reactions indicates the versatility of these heterocyclic compounds in chemical synthesis and their potential for generating a wide range of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure and substituents. The introduction of methoxyphenyl and triazole moieties can affect the acidity, basicity, and overall reactivity of the molecules. For example, benzoxazole and benzothiazole analogues with a methoxyphenyl group were found to be sensitive to pH changes and selective in metal cation sensing, which is attributed to the high acidity of the fluorophenol moiety . These properties are crucial for the development of fluorescent probes and highlight the potential applications of such compounds in sensing technologies.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research indicates that derivatives related to the compound have been synthesized and tested for antimicrobial activities. For instance, novel triazole derivatives have shown good to moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, other studies have synthesized compounds with thiazole and triazole moieties, demonstrating promising antibacterial activities against various pathogens, including plant fungi (Liao et al., 2017).

Antifungal Effect

Compounds containing heterocyclic components, such as thiazole, have been explored for their antifungal properties. For example, derivatives with the methoxy, dimethylpyrimidin, and thiazole moieties have been synthesized and identified to possess significant antifungal effects against important fungi types, showcasing their potential in developing antifungal agents (Jafar et al., 2017).

Anticancer Evaluation

Several studies have been conducted on the anticancer activities of compounds related to the chemical in focus. For instance, a series of thiazol-4-amine derivatives were synthesized and showed good to moderate activity against human cancer cell lines, indicating their potential as anticancer agents (Yakantham et al., 2019).

Synthesis of Novel Compounds

The synthesis of novel compounds using the core structure of the given chemical has led to a broad range of applications. These include the development of Schiff bases with antimicrobial properties and the synthesis of metal ion complexes with potential anti-cancer activities. Such studies highlight the versatility of the compound's core structure in creating a variety of derivatives with significant biological activities (Ghani & Alabdali, 2022).

Mecanismo De Acción

Thiazoles

are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . They are known to act as antioxidants, analgesics, anti-inflammatory agents, and neuroprotective agents .

Triazoles

, on the other hand, are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties .

Direcciones Futuras

Propiedades

IUPAC Name |

5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O2S/c1-30-21-10-6-5-9-19(21)20-15-32-24(26-20)22-23(25)29(28-27-22)16-11-13-18(14-12-16)31-17-7-3-2-4-8-17/h2-15H,25H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZFRBAQBAHOSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2533020.png)

![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)

![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2533038.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2533039.png)